Iron(II) sulfate heptahydrate

概要

説明

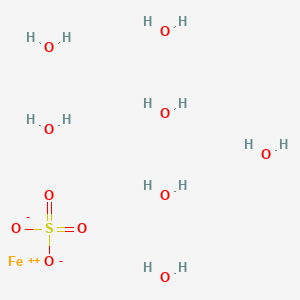

Iron(II) sulfate heptahydrate, also known as this compound, is a blue-green crystalline solid with the chemical formula FeSO₄·7H₂O. It is commonly referred to as green vitriol or copperas. This compound is widely used in various industries, including agriculture, water treatment, and pharmaceuticals, due to its versatile properties .

準備方法

Synthetic Routes and Reaction Conditions

Iron(II) sulfate heptahydrate can be synthesized through several methods. One common method involves the reaction of iron with sulfuric acid. The reaction is typically carried out in an aqueous medium, where iron reacts with sulfuric acid to form ferrous sulfate, which then crystallizes as ferrous sulfate heptahydrate upon cooling .

[ \text{Fe} + \text{H}_2\text{SO}_4 \rightarrow \text{FeSO}_4 + \text{H}_2 ]

Another method involves the conversion of ferrous sulfate monohydrate to ferrous sulfate heptahydrate in a crystallization reactor in the presence of excess water .

Industrial Production Methods

In industrial settings, ferrous sulfate heptahydrate is often produced as a by-product of the titanium dioxide manufacturing process. The process involves the treatment of iron ore with sulfuric acid, resulting in the formation of ferrous sulfate. The ferrous sulfate is then crystallized to obtain the heptahydrate form .

化学反応の分析

Types of Reactions

Iron(II) sulfate heptahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

-

Oxidation: : Ferrous sulfate can be oxidized to ferric sulfate in the presence of an oxidizing agent such as hydrogen peroxide.

[ 2\text{FeSO}_4 + \text{H}_2\text{O}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{Fe}_2(\text{SO}_4)_3 + 2\text{H}_2\text{O} ]

-

Reduction: : It can act as a reducing agent, for example, in the reduction of chromate in cement to less toxic chromium(III) compounds .

-

Substitution: : Ferrous sulfate can undergo substitution reactions with other salts to form different iron compounds.

Common Reagents and Conditions

Common reagents used in reactions with ferrous sulfate heptahydrate include sulfuric acid, hydrogen peroxide, and various bases. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of ferrous sulfate heptahydrate include ferric sulfate, iron(III) oxide, and various iron complexes depending on the reaction conditions and reagents used .

科学的研究の応用

Agricultural Applications

Soil Amendment and Fertilization

- Iron Chlorosis Treatment : Iron(II) sulfate heptahydrate is widely used to treat iron chlorosis in plants, a condition caused by insufficient iron availability. It helps lower soil pH, enhancing nutrient accessibility for plants .

- Fertilizer Component : It serves as a fertilizer, providing essential iron to crops and improving overall soil health. The compound can be mixed with compost to create a long-lasting nutrient source .

Application Rates and Efficacy

- A study demonstrated that applying 97.6 kg of this compound per hectare every two weeks effectively suppressed Microdochium patch disease in annual bluegrass .

Medical Applications

Treatment of Iron Deficiency

- This compound is utilized therapeutically as an iron supplement to prevent and treat iron deficiency anemia in humans . It is often prescribed in tablet form or as a liquid supplement.

Veterinary Medicine

- In veterinary applications, it acts as an astringent to combat iron deficiency in animals, reinforcing its significance in both human and animal health .

Industrial Applications

Water Treatment

- The compound is employed in water treatment processes to precipitate phosphates, which helps mitigate eutrophication in water bodies . It also plays a role in sewage sludge conditioning.

Pigment Production

- This compound is a raw material for producing iron oxide pigments, which are used in various coloring applications across industries .

Chemical Processes

- It serves as a reducing agent in chemical reactions, including electroplating baths and the production of leather dyes. Its role extends to being a reagent in process engraving and lithography .

Case Study 1: Agricultural Use

In a controlled study focusing on turf management, researchers applied varying concentrations of this compound to assess its impact on grass health. Results indicated that regular applications significantly improved turf color and density while reducing disease incidence.

Case Study 2: Water Treatment

A municipal water treatment facility implemented this compound for phosphate precipitation. The facility reported a marked reduction in phosphate levels, contributing to improved water quality and compliance with environmental regulations.

Summary of Key Properties

| Property | Value |

|---|---|

| Chemical Formula | |

| Appearance | Bluish-green crystals |

| Solubility | Soluble in water |

| Uses | Fertilizer, water treatment, medicinal applications |

作用機序

The primary mechanism of action of ferrous sulfate heptahydrate involves its role as an iron source. Iron is essential for the formation of hemoglobin and myoglobin, which are crucial for oxygen transport in the body. In the treatment of iron deficiency anemia, ferrous sulfate heptahydrate provides the necessary iron to replenish iron stores and support the production of red blood cells .

類似化合物との比較

Similar Compounds

Ferric sulfate (Fe₂(SO₄)₃): Unlike ferrous sulfate, ferric sulfate contains iron in the +3 oxidation state and is used in different applications such as water treatment and as a coagulant.

Ferrous fumarate (C₄H₂FeO₄): Another iron supplement used in the treatment of iron deficiency anemia, but with different pharmacokinetics and bioavailability compared to ferrous sulfate.

Ferrous gluconate (C₁₂H₂₂FeO₁₄): Similar to ferrous sulfate, it is used as an iron supplement but is often preferred for its better taste and fewer gastrointestinal side effects.

Uniqueness

Iron(II) sulfate heptahydrate is unique due to its high solubility in water and its ability to act as both a reducing agent and an iron supplement. Its versatility in various industrial and medical applications makes it a valuable compound .

特性

CAS番号 |

7782-63-0 |

|---|---|

分子式 |

FeH4O5S |

分子量 |

171.94 g/mol |

IUPAC名 |

iron;sulfuric acid;hydrate |

InChI |

InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

InChIキー |

HRZKFCSHISLTEI-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Fe+2] |

正規SMILES |

O.OS(=O)(=O)O.[Fe] |

外観 |

Solid powder |

Key on ui other cas no. |

15491-23-3 7782-63-0 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

20908-72-9 58694-83-0 10028-21-4 |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Aktiferrin Apo-Ferrous Sulfate biofer Ceferro Conferon Eisendragees-ratiopharm Eisensulfat Stada Feospan Fer-Gen-Sol Fer-in-Sol Feratab Fero-Gradumet Ferodan Ferogradumet Ferro-Gradumet Ferrogamma Ferrograd FERROinfant ferrous sulfate ferrous sulfate, heptahydrate ferrous sulphate Hämatopan Haemoprotect Hemobion Hemofer iron(II) sulfate heptahydrate Kendural Mol-Iron Plastufer Slow-Fe Vitaferro Kapseln |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of ferrous sulfate heptahydrate?

A1: The molecular formula of ferrous sulfate heptahydrate is FeSO4·7H2O, and its molecular weight is 278.02 g/mol.

Q2: What are some methods to determine the content of free water in ferrous sulfate heptahydrate?

A: A rapid method involves using ferrous sulfate monohydrate as a desiccant. Ferrous sulfate heptahydrate is sandwiched between layers of ferrous sulfate monohydrate and filter paper. After a set time, the weight difference of the ferrous sulfate heptahydrate indicates the amount of free water absorbed by the monohydrate. []

Q3: How is ferrous sulfate heptahydrate used in wastewater treatment?

A: Ferrous sulfate heptahydrate serves as a source of ferrous ions (Fe2+) in the Fenton oxidation process, an advanced oxidation process for treating wastewater. It reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals, which degrade organic pollutants. [, ]

Q4: What are alternative reagents for reducing hexavalent chromium in contaminated soil?

A: Sodium thiosulfate presents a less expensive alternative to ferrous sulfate heptahydrate for reducing hexavalent chromium in contaminated soil. It has shown comparable efficacy in reducing Cr(VI) to Cr(III). [, ]

Q5: What is a significant environmental concern associated with the production of titanium dioxide?

A: The production of titanium dioxide generates a substantial amount of ferrous sulfate heptahydrate as a byproduct, leading to waste management challenges. [, ]

Q6: What are some approaches to utilize ferrous sulfate heptahydrate waste?

A: Ferrous sulfate heptahydrate waste can be utilized to co-produce valuable products like sulfuric acid, fine iron powder, and iron oxide red through a process involving oxygen-enriched roasting and cinder fractionation. [] It can also be processed into feed-grade ferrous sulfate monohydrate. []

Q7: Can ferrous sulfate heptahydrate be used to reduce ammonia emissions in poultry farming?

A: Yes, applying ferrous sulfate heptahydrate to poultry manure can effectively reduce ammonia volatilization by lowering manure pH and inhibiting the growth of certain bacteria. [] Studies show that a 10% concentration effectively lowers pH and reduces total coliform bacteria. []

Q8: What are some other applications of ferrous sulfate heptahydrate?

A8: Beyond environmental remediation, ferrous sulfate heptahydrate finds applications in various fields.

- Agriculture: It is used as a fertilizer, particularly for crops requiring iron. [, ]

- Animal feed: It can be incorporated into animal feed to supplement iron levels. [, ]

- Bioleaching: It serves as a medium for sulfur-oxidizing bacteria in bioleaching processes for extracting gold and silver from ores. []

Q9: What are the research needs regarding ferrous sulfate heptahydrate's impact on livestock?

A: While ferrous sulfate heptahydrate is used in animal feed, further research is needed to fully understand its impact on rumen fermentation, microbial communities, and meat quality in different livestock. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。